molecular formula C14H26N2O4 B12509556 tert-butyl N-[(E)-4-(tert-butoxycarbonylamino)but-2-enyl]carbamate

tert-butyl N-[(E)-4-(tert-butoxycarbonylamino)but-2-enyl]carbamate

Cat. No.: B12509556
M. Wt: 286.37 g/mol
InChI Key: UANXWJIALRHYLI-UHFFFAOYSA-N
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Description

tert-Butyl N-{4-[(tert-butoxycarbonyl)amino]but-2-en-1-yl}carbamate: is a compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group and a butoxycarbonyl group attached to an amino butenyl chain. This compound is often used in organic synthesis and serves as a protecting group for amines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{4-[(tert-butoxycarbonyl)amino]but-2-en-1-yl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate butenylamine derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-{4-[(tert-butoxycarbonyl)amino]but-2-en-1-yl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-{4-[(tert-butoxycarbonyl)amino]but-2-en-1-yl}carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of amine groups during multi-step organic synthesis .

Biology: In biological research, this compound can be used to modify peptides and proteins. It helps in the synthesis of peptide-based drugs and the study of protein-protein interactions .

Medicine: In medicine, the compound is used in the development of prodrugs. Prodrugs are inactive compounds that can be converted into active drugs in the body. The protecting groups in tert-butyl N-{4-[(tert-butoxycarbonyl)amino]but-2-en-1-yl}carbamate can be removed under physiological conditions to release the active drug .

Industry: In the industrial sector, this compound is used in the synthesis of various fine chemicals and pharmaceuticals. It serves as an intermediate in the production of complex molecules .

Mechanism of Action

The mechanism of action of tert-butyl N-{4-[(tert-butoxycarbonyl)amino]but-2-en-1-yl}carbamate involves the selective protection of amine groups. The tert-butyl and butoxycarbonyl groups protect the amine from unwanted reactions during synthesis. The protecting groups can be removed under specific conditions, such as acidic or basic hydrolysis, to release the free amine .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-{4-[(tert-butoxycarbonyl)amino]but-2-en-1-yl}carbamate is unique due to its specific structure, which provides selective protection for amines while allowing for various chemical modifications. Its ability to undergo multiple types of reactions makes it versatile in organic synthesis .

Properties

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enyl]carbamate

InChI

InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-9-7-8-10-16-12(18)20-14(4,5)6/h7-8H,9-10H2,1-6H3,(H,15,17)(H,16,18)

InChI Key

UANXWJIALRHYLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC=CCNC(=O)OC(C)(C)C

Origin of Product

United States

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